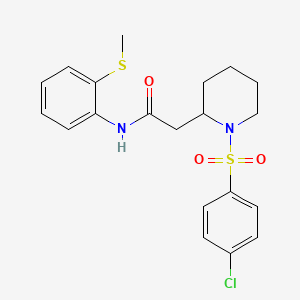![molecular formula C27H32N2O4S B2574989 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide CAS No. 476321-02-5](/img/structure/B2574989.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide, also known as BMS-582949, is a small-molecule inhibitor of the protein tyrosine kinase 5 (PTK5) enzyme. PTK5 is involved in the regulation of cell growth, differentiation, and migration, and its overexpression has been associated with various types of cancer. BMS-582949 has shown promising results in preclinical studies as a potential anti-cancer agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
科学的研究の応用
Endocrine Disruption and Metabolism of Bisphenol S Analogues Studies on bisphenol S (BPS) and its analogues, which share functional group similarities with the mentioned compound, focus on their metabolic pathways and endocrine-disrupting activities. For instance, the metabolism of BPS, which undergoes hydroxylation and glucuronidation, has implications for understanding the environmental and health impacts of bisphenol analogues. The endocrine activity of BPS and its metabolites was evaluated, revealing weak agonistic activities towards the estrogen receptor and antagonistic activity towards the thyroid hormone receptor. These findings suggest potential research applications in assessing the environmental and health risks of chemical compounds with similar structures (Skledar et al., 2016).
Polyamide and Polyimide Synthesis Research into sulfonamide inhibitors and the synthesis of novel sulfonated and fluorinated polyamides and polyimides highlights the importance of chemical compounds with sulfamoyl and phenoxyphenyl groups in developing advanced materials. These materials are designed for specific applications, including filtration membranes, electronic devices, and coatings, due to their desirable thermal, mechanical, and optical properties. The synthesis and characterization of these polymers provide insights into the manipulation of chemical structures to achieve specific performance characteristics, suggesting potential applications in materials science and engineering (Supuran et al., 2013), (Liu et al., 2012).
Environmental Biodegradation The biodegradation of bisphenol analogues, including BPS, in aquatic environments has been investigated to understand the persistence and environmental fate of these compounds. Studies show that certain bisphenol analogues are more readily biodegraded than others, highlighting the need for environmental risk assessments focusing on the biodegradability and potential accumulation of these chemicals. This research area is crucial for developing strategies to mitigate the environmental impact of bisphenol analogues and related compounds (Danzl et al., 2009).
特性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c1-20(2)18-29(19-21(3)4)34(31,32)24-16-14-22(15-17-24)27(30)28-25-12-8-9-13-26(25)33-23-10-6-5-7-11-23/h5-17,20-21H,18-19H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNFBXPDRVMKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

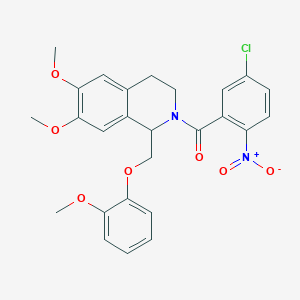
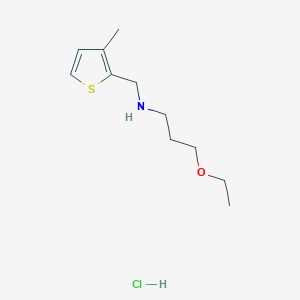
![N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2574909.png)
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)

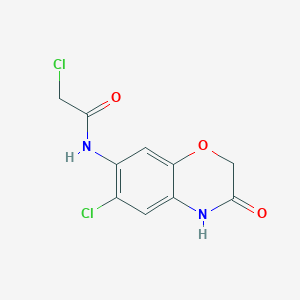
![N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2574920.png)
![N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2574921.png)
![6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B2574922.png)
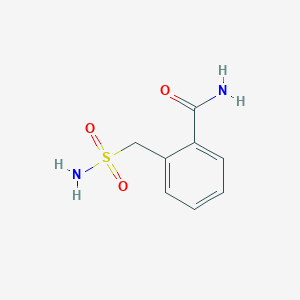
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)
